2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino, dimethoxyphenyl, and trifluoromethyl groups. The final step involves the attachment of the methylbenzyl group through an etherification reaction. Common reagents used in these reactions include trifluoromethyl iodide, dimethoxybenzene, and methylbenzyl chloride, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Replacement of the trifluoromethyl group with nucleophiles.
Scientific Research Applications
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-4-hydroxy-6-methylpyrimidine
Uniqueness
Compared to similar compounds, 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol is unique due to its trifluoromethyl and dimethoxyphenyl groups, which confer distinct chemical properties and biological activities. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H24F3N3O4 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C27H24F3N3O4/c1-15-4-6-16(7-5-15)14-37-18-9-10-19(20(34)13-18)24-23(25(27(28,29)30)33-26(31)32-24)17-8-11-21(35-2)22(12-17)36-3/h4-13,34H,14H2,1-3H3,(H2,31,32,33) |
InChI Key |
INIHFGGCMDOOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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